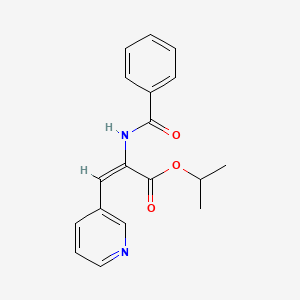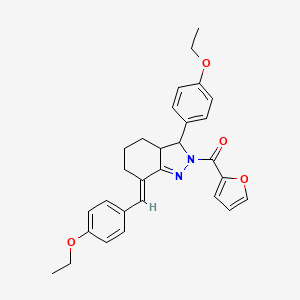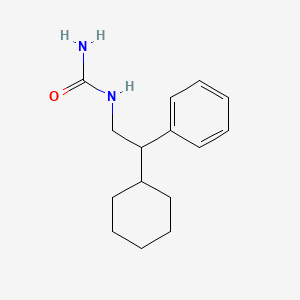![molecular formula C15H19FN4O2 B5291705 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, also known as FIPI, is a novel small-molecule inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. As a result, FIPI has been the subject of extensive scientific research, particularly in the areas of cancer and neurodegenerative diseases.
作用机制
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its inhibitory effects on PLD by binding to the enzyme's catalytic site and preventing it from hydrolyzing phosphatidylcholine. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in PLD activity, a decrease in tumor cell growth and invasion, and a reduction in the formation of beta-amyloid plaques. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
实验室实验的优点和局限性
One advantage of using 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its specificity for PLD. This allows researchers to study the effects of inhibiting PLD activity without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several potential future directions for research on 9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. One area of interest is the development of more potent derivatives of this compound that may be more effective in inhibiting PLD activity. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of inflammation and other diseases.
合成方法
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized using a multi-step process that involves the reaction of 3-fluoroisonicotinic acid with 1,4-diaminobutane to form a diacid intermediate. This intermediate is then reacted with 1-methyl-5-nitroimidazole to form the final product, this compound.
科学研究应用
9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer, PLD has been shown to play a critical role in tumor growth, invasion, and metastasis. This compound has been found to inhibit PLD activity, leading to a decrease in tumor cell growth and invasion. In neurodegenerative diseases, PLD has been implicated in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has been shown to reduce the formation of beta-amyloid plaques, suggesting that it may have therapeutic potential in the treatment of Alzheimer's disease.
属性
IUPAC Name |
9-(3-fluoropyridine-4-carbonyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-19-9-6-18-14(22)15(19)3-7-20(8-4-15)13(21)11-2-5-17-10-12(11)16/h2,5,10H,3-4,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYWKXKESIGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)




![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
